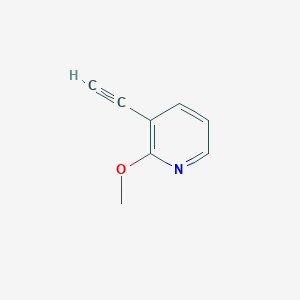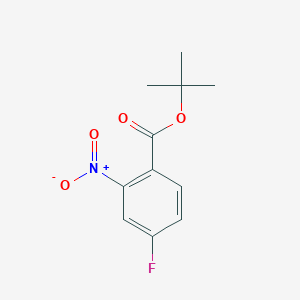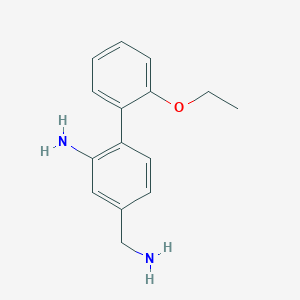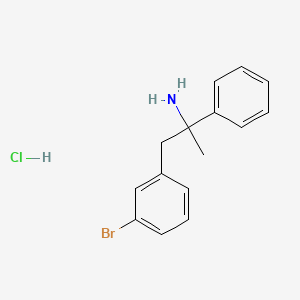
1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride” is an organic compound that contains a bromophenyl group, a phenyl group, and a propan-2-amine group. It’s likely to be a solid at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .
Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds
- The synthesis of tertiary amino alcohols, such as 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, demonstrates the application of similar bromophenyl compounds in creating Trihexyphenidyl analogs (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Applications in Heterocyclic Chemistry
- Reactions of o-Bromophenyl isocyanide with primary amines under CuI catalysis to produce benzimidazoles, showcasing the utility of bromophenyl compounds in heterocyclic chemistry (Lygin & Meijere, 2009).
Investigative Studies in Organic Synthesis
- Studies on the cyclization of amino ketones derived from bromophenyl compounds highlight their role in the synthesis of indoles, an important class of organic compounds (Black, Gatehouse, Théobald, & Wong, 1980).
Applications in Gas Chromatography
- The use of phenylpropanol-amine hydrochloride, a related compound, in gas chromatographic analysis demonstrates the relevance of bromophenyl compounds in analytical chemistry (Hishta & Lauback, 1969).
Studies on Bromination Reactions
- Research into the bromination of malononitrile dimer to yield bromo derivatives, which react to form various heterocycles, illustrates the versatility of bromophenyl compounds in organic reactions (El‐Din, 2003).
Investigations in Medicinal Chemistry
- The synthesis of compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan+++-1-one highlights the exploration of bromophenyl derivatives in developing antibacterial agents (Dickens et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN.ClH/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12;/h2-10H,11,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCDLXPOWMVXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



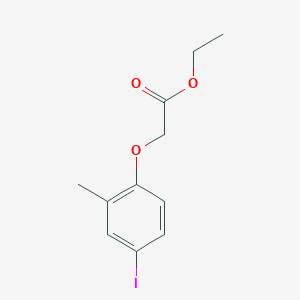
![Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester](/img/structure/B1441389.png)

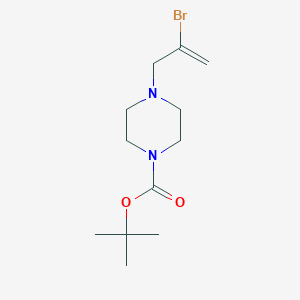
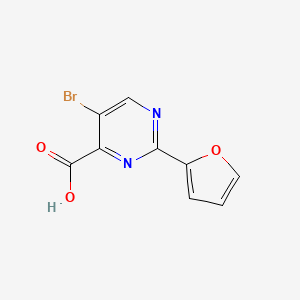
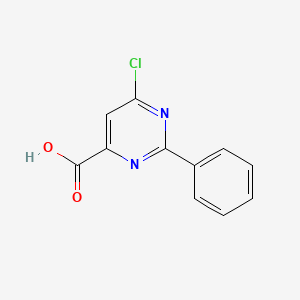
![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)
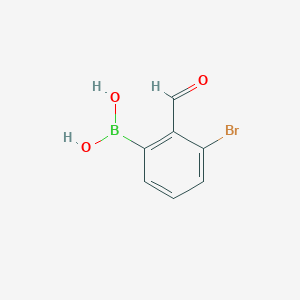

![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
